molecular formula C15H13ClN2O3 B5918633 [(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate

[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate

Cat. No.: B5918633
M. Wt: 304.73 g/mol
InChI Key: GGTFZZGVJVTRFN-AQTBWJFISA-N
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Description

[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexadienone core, a chlorophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate typically involves the following steps:

    Formation of the Cyclohexadienone Core: This can be achieved through the oxidation of a suitable precursor, such as 2,3-dimethylphenol, using an oxidizing agent like potassium permanganate or chromium trioxide.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine, such as aniline, under basic conditions.

    Formation of the Carbamate Group: The final step involves the reaction of the amino group with a chloroformate derivative, such as 4-chlorophenyl chloroformate, to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted carbamates and phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group could play a role in binding to active sites, while the chlorophenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-phenylcarbamate
  • [(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-methylphenyl)carbamate

Uniqueness

[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-10(2)14(19)8-7-13(9)18-21-15(20)17-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,17,20)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTFZZGVJVTRFN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CC1=NOC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)C=C/C1=N/OC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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